1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene
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Overview
Description
1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene is an organic compound with the molecular formula C11H11BrClNO2. It is a derivative of benzene, substituted with bromine, chlorine, and a morpholinocarbonyl group. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzoyl chloride with morpholine, followed by bromination using N-bromosuccinimide (NBS). The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds .
Scientific Research Applications
1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Used in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chlorobenzene: Lacks the morpholinocarbonyl group, making it less versatile in certain applications.
1-Bromo-3-chloro-4-(morpholinocarbonyl)benzene: Similar structure but different substitution pattern, leading to distinct chemical properties.
Uniqueness
1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and functionality. The presence of both bromine and chlorine atoms, along with the morpholinocarbonyl group, allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVNAICUYQZULP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387971 |
Source
|
Record name | 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701254-38-8 |
Source
|
Record name | 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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